((3-Chloro-4-fluorophenyl)sulfonyl)proline
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Overview
Description
“((3-Chloro-4-fluorophenyl)sulfonyl)proline” is a chemical compound with the molecular formula C11H11CLFNO4S. It has a molecular weight of 307.73 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11ClFNO4S/c12-8-6-7 (3-4-9 (8)13)19 (17,18)14-5-1-2-10 (14)11 (15)16/h3-4,6,10H,1-2,5H2, (H,15,16) .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Janakiramudu et al. (2017) involved the synthesis of new sulfonamides and carbamates starting from an important intermediate compound, leading to compounds with good to potent antimicrobial activity. This research highlights the potential of synthesized compounds for biological applications, particularly in fighting bacterial and fungal infections (Janakiramudu et al., 2017).
Catalysis and Organic Synthesis
The work by Zhu and Ma (2005) demonstrates the use of proline derivatives in catalyzing coupling reactions of aryl halides with sulfinic acid salts, showcasing the versatility of proline in facilitating the synthesis of aryl sulfones, which are valuable in various chemical synthesis contexts (Zhu & Ma, 2005).
Proline Derivatives in Medicinal Chemistry
Testa et al. (2018) explored the synthesis and molecular properties of 3-fluoro-4-hydroxyprolines, illustrating their potential use in targeted protein degradation. This study underscores the relevance of proline derivatives in drug discovery and the development of therapeutic agents (Testa et al., 2018).
Enhancing Plant Stress Resistance
Ashraf and Foolad (2007) discussed the roles of proline in improving plant abiotic stress resistance. Their review highlights how proline and similar organic osmolytes play crucial roles in maintaining enzyme and membrane integrity under stressful environmental conditions, offering insights into how proline derivatives could be utilized in agricultural biotechnology to enhance crop resilience (Ashraf & Foolad, 2007).
Safety and Hazards
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO4S/c12-8-6-7(3-4-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCYBILJJACYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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